molecular formula C18H32S B052671 3-Tetradecylthiophene CAS No. 110851-66-6

3-Tetradecylthiophene

Cat. No. B052671
M. Wt: 280.5 g/mol
InChI Key: CAEIOINMYGTXNS-UHFFFAOYSA-N
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Patent
US09337358B2

Procedure details

To a mixture of 3-bromothiophene (81.5 g, 0.5 mol) and [1,3-bis(diphenylphosphino)propane]-dichloronickel(II) (dppp) in 300 mL of dry ethyl ether, tetradecylmagnesium bromide (560 mL, 0.56 mol) was added dropwise. The mixture was then refluxed overnight and cooled in an ice bath. A 5% HCl solution was added to destroy the unreacted Grignard reagents. The organic layer was separated from the water layer in a separation funnel. The ether solution was then washed with NaHCO3 solution (100 mL), brine (2×100 mL), and water (100 mL) and dried over anhydrous MgSO4. After the ether was removed, the organic residue was vacuum distilled (101° C./3 mmHg) to give 3-tetradecylthiophene: 85 g, yield 75.9%. 1H NMR: ä 7.23 (m, 1H), 6.93 (m, 1H), 2.62 (t, 2H), 1.64-1.26 (m, 16H), 0.88 (t, 3H).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
[1,3-bis(diphenylphosphino)propane]-dichloronickel(II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75.9%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[CH2:7]([Mg]Br)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].Cl>C(OCC)C.Cl[Ni]Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:20]([C:2]1[CH:6]=[CH:5][S:4][CH:3]=1)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
81.5 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
560 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCC)[Mg]Br
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Name
[1,3-bis(diphenylphosphino)propane]-dichloronickel(II)
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ni]Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to destroy the unreacted Grignard reagents
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the water layer in a separation funnel
WASH
Type
WASH
Details
The ether solution was then washed with NaHCO3 solution (100 mL), brine (2×100 mL), and water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After the ether was removed
DISTILLATION
Type
DISTILLATION
Details
distilled (101° C./3 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)C1=CSC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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